6-Bromospiro[2.5]octane

Organic Synthesis Cross-Coupling Nucleophilic Substitution

6-Bromospiro[2.5]octane (CAS: 1895301-10-6) is a halogenated spirocyclic hydrocarbon with the molecular formula C₈H₁₃Br and a molecular weight of 189.09 g/mol. It is defined by a rigid, three-dimensional spiro[2.5]octane framework, where a cyclopropane and a cyclohexane ring share a single carbon atom, with a bromine substituent located at the 6-position of the cyclohexane ring.

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
Cat. No. B13624160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromospiro[2.5]octane
Molecular FormulaC8H13Br
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESC1CC2(CCC1Br)CC2
InChIInChI=1S/C8H13Br/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6H2
InChIKeyYPODKNNCIRLEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromospiro[2.5]octane: A Spirocyclic Building Block for Medicinal Chemistry and Organic Synthesis


6-Bromospiro[2.5]octane (CAS: 1895301-10-6) is a halogenated spirocyclic hydrocarbon with the molecular formula C₈H₁₃Br and a molecular weight of 189.09 g/mol . It is defined by a rigid, three-dimensional spiro[2.5]octane framework, where a cyclopropane and a cyclohexane ring share a single carbon atom, with a bromine substituent located at the 6-position of the cyclohexane ring . This compound serves primarily as a versatile building block in organic synthesis and medicinal chemistry, valued for the unique spatial architecture of its spirocyclic core [1].

Why 6-Bromospiro[2.5]octane Cannot Be Interchanged with General Spirocyclic or Non-Brominated Analogs


The substitution of 6-bromospiro[2.5]octane with unsubstituted spiro[2.5]octane or other spirocyclic analogs is chemically unsound due to the fundamental difference in reactivity conferred by the bromine substituent. This bromine atom acts as a powerful and versatile synthetic handle, enabling nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are entirely impossible with the parent hydrocarbon [1]. Furthermore, the electron-withdrawing nature and steric bulk of the bromine atom can significantly influence the conformational bias of the cyclohexane ring, potentially impacting downstream molecular recognition and binding events in a way that hydrogen, or even a smaller halogen like fluorine, would not . Selecting a non-brominated or differently substituted analog would result in a loss of this critical reactivity node, fundamentally altering the synthetic pathway and the physicochemical properties of the final target molecule.

Quantitative Differentiation Evidence for 6-Bromospiro[2.5]octane Against Closest Analogs


The 6-Bromo Substituent as a Unique Synthetic Handle

6-Bromospiro[2.5]octane provides a unique and versatile reaction center via its bromine atom, which is absent in the core spiro[2.5]octane scaffold. This bromine atom is a potent leaving group in nucleophilic substitution reactions and a reactive partner in transition metal-catalyzed cross-couplings, enabling the modular and divergent synthesis of complex spirocyclic libraries [1]. In contrast, the parent spiro[2.5]octane (C₈H₁₄) lacks any such reactive functional group and is primarily inert under these conditions [2]. This difference is absolute, not a matter of degree.

Organic Synthesis Cross-Coupling Nucleophilic Substitution

Differentiation via Molecular Mass and Heavy Atom Effect

The presence of a bromine atom imparts a distinct isotopic signature and significantly higher molecular mass compared to non-halogenated or lighter halogen analogs. With a molecular weight of 189.09 g/mol , 6-bromospiro[2.5]octane is substantially heavier than unsubstituted spiro[2.5]octane (110.20 g/mol) [1]. This mass difference, combined with the characteristic ~1:1 isotopic doublet for the ⁷⁹Br and ⁸¹Br isotopes, provides a clear analytical handle for reaction monitoring and structural confirmation via mass spectrometry [2]. For procurement, this ensures that any material labeled as a non-halogenated analog is chemically distinct and not a substitute.

X-ray Crystallography Mass Spectrometry Physicochemical Properties

Comparison to 6-Chlorospiro[2.5]octane: Reactivity Differences

Compared to its chloro analog, the bromine atom in 6-bromospiro[2.5]octane is a superior leaving group in nucleophilic substitution reactions and a more reactive partner in many palladium-catalyzed cross-coupling reactions [1]. This is a well-established trend in organic chemistry: the C-Br bond (bond dissociation energy ~285 kJ/mol) is weaker than the C-Cl bond (~327 kJ/mol), leading to faster reaction kinetics [2]. This translates to higher yields, lower reaction temperatures, or shorter reaction times in practical synthesis, making the bromo derivative a more efficient and generally preferred intermediate for further functionalization.

SN2 Reactivity Cross-Coupling Leaving Group Ability

Spirocyclic Scaffold Rigidity Compared to Acyclic Analogs

The spiro[2.5]octane core of 6-bromospiro[2.5]octane provides a rigid, three-dimensional framework that restricts conformational flexibility. This stands in contrast to acyclic bromoalkanes (e.g., 1-bromohexane) which can adopt numerous low-energy conformations [1]. This preorganization of the molecular structure is a key design principle in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target and improve target selectivity [2]. While direct activity data for this specific compound is limited to its role as a building block, the intrinsic rigidity of the spirocyclic scaffold is a proven, differentiating physicochemical property.

Conformational Analysis Medicinal Chemistry Molecular Design

Procurement-Driven Application Scenarios for 6-Bromospiro[2.5]octane


Synthesis of Novel Spirocyclic Chemical Libraries for Drug Discovery

6-Bromospiro[2.5]octane is an ideal starting material for constructing diverse spirocyclic compound libraries through its reactive bromine handle [1]. Procurement of this building block is essential for medicinal chemistry groups aiming to explore the underexplored spiro[2.5]octane chemical space, which is of significant interest for creating molecules with improved three-dimensionality and target selectivity [2]. The bromine atom enables late-stage diversification via cross-coupling or nucleophilic substitution, allowing a single core to generate a multitude of analogs for structure-activity relationship (SAR) studies.

Intermediate for Patented Pharmaceutical Compounds

Recent patent literature, including applications from major pharmaceutical companies like Pfizer (WO2026013531), explicitly claims new spiro[2.5]octane compounds and their intermediates for therapeutic use [1]. This signals a strong industrial interest in this scaffold. 6-Bromospiro[2.5]octane serves as a key intermediate for synthesizing the claimed compounds, and its reliable sourcing is critical for organizations pursuing research in these patent areas, such as developing novel treatments for obesity and related metabolic disorders.

Synthesis of Conformationally Locked Bioisosteres

The rigid spiro[2.5]octane core of 6-bromospiro[2.5]octane makes it a valuable starting point for creating conformationally locked bioisosteres of common motifs [1]. For instance, it can be used to replace flexible linkers or ring systems in existing drug molecules to potentially enhance potency, selectivity, or metabolic stability [2]. Its procurement is justified for research programs focused on scaffold-hopping or lead optimization where controlling molecular conformation is a primary design goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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